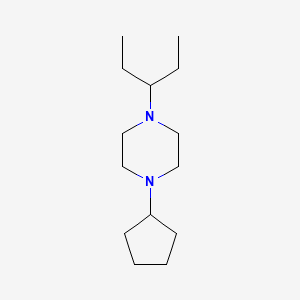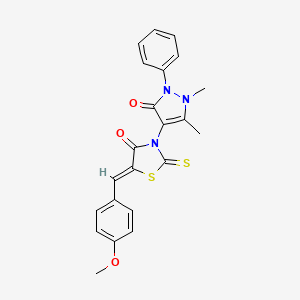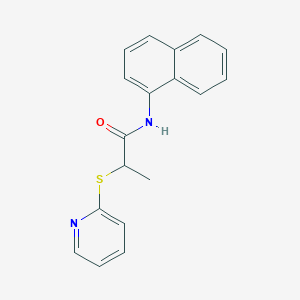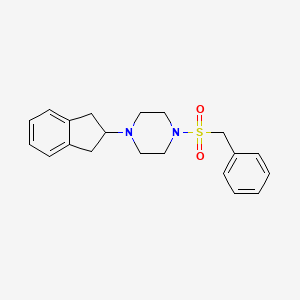![molecular formula C11H10Br2N6OS B10878115 2-[(4,6-diaminopyrimidin-2-yl)sulfanyl]-N-(3,5-dibromopyridin-2-yl)acetamide](/img/structure/B10878115.png)
2-[(4,6-diaminopyrimidin-2-yl)sulfanyl]-N-(3,5-dibromopyridin-2-yl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[(4,6-diaminopyrimidin-2-yl)sulfanyl]-N-(3,5-dibromopyridin-2-yl)acetamide is a compound that belongs to the class of diaminopyrimidine derivatives. These compounds are known for their therapeutic and pharmacological properties, particularly their potential as inhibitors of various biological targets, including cancer-related enzymes and receptors .
Preparation Methods
The reaction conditions often require the use of solvents such as dimethylformamide (DMF) and catalysts like triethylamine . Industrial production methods may involve optimization of these steps to enhance yield and purity.
Chemical Reactions Analysis
This compound can undergo various types of chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones under appropriate conditions.
Reduction: The nitro groups, if present, can be reduced to amines using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The bromine atoms can be substituted with other nucleophiles such as amines or thiols under suitable conditions.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like sodium thiolate. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
2-[(4,6-diaminopyrimidin-2-yl)sulfanyl]-N-(3,5-dibromopyridin-2-yl)acetamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules with potential biological activity.
Biology: It serves as a probe to study enzyme inhibition and receptor binding.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes and receptors. For example, it may inhibit the activity of cyclin-dependent kinases (cdks), leading to the arrest of cell proliferation in cancer cells . The compound’s structure allows it to bind to the active sites of these targets, blocking their function and thereby exerting its biological effects.
Comparison with Similar Compounds
Similar compounds include other diaminopyrimidine derivatives, such as:
- 2-[(4,6-diaminopyrimidin-2-yl)sulfanyl]-N-(2,4-dimethylphenyl)acetamide
- 2-[(4,6-diaminopyrimidin-2-yl)sulfanyl]-N-(3-methoxyphenyl)acetamide
These compounds share a common diaminopyrimidine core but differ in their substituents, which can significantly affect their biological activity and specificity. The uniqueness of 2-[(4,6-diaminopyrimidin-2-yl)sulfanyl]-N-(3,5-dibromopyridin-2-yl)acetamide lies in its specific bromine substitutions, which may enhance its binding affinity and selectivity for certain biological targets.
Properties
Molecular Formula |
C11H10Br2N6OS |
|---|---|
Molecular Weight |
434.11 g/mol |
IUPAC Name |
2-(4,6-diaminopyrimidin-2-yl)sulfanyl-N-(3,5-dibromopyridin-2-yl)acetamide |
InChI |
InChI=1S/C11H10Br2N6OS/c12-5-1-6(13)10(16-3-5)19-9(20)4-21-11-17-7(14)2-8(15)18-11/h1-3H,4H2,(H,16,19,20)(H4,14,15,17,18) |
InChI Key |
AEUCIVUMYVPFHS-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=NC(=C1Br)NC(=O)CSC2=NC(=CC(=N2)N)N)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-(2,3-dihydro-1H-inden-2-yl)-2-[(4-hydroxy-6-propylpyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B10878037.png)

![2-[(4-amino-6-oxo-1,6-dihydropyrimidin-2-yl)sulfanyl]-N-(1,3-benzothiazol-2-yl)acetamide](/img/structure/B10878056.png)
![2-[(5-cyano-4-oxo-6-phenyl-1H-pyrimidin-2-yl)sulfanyl]-N,N-dicyclohexylacetamide](/img/structure/B10878062.png)
![2-[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]-N-(4-sulfamoylphenyl)acetamide](/img/structure/B10878069.png)

![1-[4-(2-Methylbenzyl)piperazin-1-yl]-2-(4-methylphenoxy)ethanone](/img/structure/B10878080.png)
![2-{3-[8,9-dimethyl-7-(pyridin-3-yl)-7H-pyrrolo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidin-2-yl]propyl}-1H-isoindole-1,3(2H)-dione](/img/structure/B10878083.png)
![2-[(5-ethyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(4-phenyl-1,3-thiazol-2-yl)acetamide](/img/structure/B10878090.png)

![12-(3,4-dimethoxyphenyl)-9,9-dimethyl-2-(quinolin-2-yl)-8,9,10,12-tetrahydro-11H-chromeno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidin-11-one](/img/structure/B10878109.png)
methanone](/img/structure/B10878118.png)
![3-[7-(3-hydroxypropyl)-8,9-dimethyl-7H-pyrrolo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidin-2-yl]-2-naphthol](/img/structure/B10878120.png)
